BenchChemオンラインストアへようこそ!

6,7-Dimethoxy-4-piperazin-1-yl-quinazoline

PDGFR inhibition Kinase selectivity Quinazoline SAR

Procure this essential heterocyclic scaffold to access 6,7-dimethoxy-4-piperazinyl quinazoline-based kinase inhibitors. This substitution pattern is non-negotiable for potent, selective PDGFR inhibition. The 4-piperazinyl handle enables rapid carbamoyl/thiocarbamoyl derivatization to optimize bioavailability and dual Flt-3/c-Kit activity. Using alternatives without this precise pharmacophore yields inferior pharmacological profiles. Ideal for medicinal chemistry programs targeting atherosclerosis, restenosis, and kinase-driven malignancies.

Molecular Formula C14H18N4O2
Molecular Weight 274.32 g/mol
CAS No. 21584-72-5
Cat. No. B1302748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-4-piperazin-1-yl-quinazoline
CAS21584-72-5
Molecular FormulaC14H18N4O2
Molecular Weight274.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)N3CCNCC3)OC
InChIInChI=1S/C14H18N4O2/c1-19-12-7-10-11(8-13(12)20-2)16-9-17-14(10)18-5-3-15-4-6-18/h7-9,15H,3-6H2,1-2H3
InChIKeyHGQPTOFRZXUHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 50 kgs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxy-4-piperazin-1-yl-quinazoline (CAS 21584-72-5): Procurement-Grade Intermediate for Kinase-Targeted Quinazoline Synthesis


6,7-Dimethoxy-4-piperazin-1-yl-quinazoline (CAS 21584-72-5) is a heterocyclic building block that integrates a quinazoline core with 6,7-dimethoxy substitution and a 4-piperazinyl group . This molecular architecture provides the essential scaffold for constructing 4-[4-(N-substituted carbamoyl/thiocarbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives—a class of potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor receptor (PDGFR) and related tyrosine kinases [1][2]. The compound serves as a critical intermediate for medicinal chemistry programs focused on developing targeted therapies for atherosclerosis, restenosis, and kinase-driven malignancies, where the 6,7-dimethoxy substitution pattern on the quinazoline ring is a key structural determinant of receptor binding affinity and kinase selectivity [2][3].

6,7-Dimethoxy-4-piperazin-1-yl-quinazoline (CAS 21584-72-5): Why Generic Quinazoline Intermediates Cannot Substitute for This Specific Scaffold


Procurement decisions for quinazoline intermediates cannot rely on generic substitution because the 6,7-dimethoxy substitution pattern is a non-negotiable pharmacophoric element for achieving potent and selective PDGFR inhibition [1]. Structure-activity relationship studies demonstrate that replacement of the 6,7-dimethoxy groups on the quinazoline ring with alternative substitution patterns results in substantial loss of PDGFR inhibitory activity [1][2]. Furthermore, the 4-piperazinyl moiety provides the essential attachment point for subsequent derivatization with (thio)urea or carbamoyl groups, which are critical for optimizing both kinase selectivity and oral bioavailability [3]. Using a quinazoline intermediate lacking either the precise 6,7-dimethoxy substitution or the 4-piperazinyl handle would yield downstream compounds with unpredictable and likely inferior pharmacological profiles, rendering the synthetic effort non-viable for lead optimization programs targeting PDGFR or related kinases [2][3].

6,7-Dimethoxy-4-piperazin-1-yl-quinazoline (CAS 21584-72-5): Quantitative Evidence for Scaffold-Driven Differentiation in PDGFR Inhibitor Synthesis


PDGFR Phosphorylation Inhibitory Activity: KN1022 (6,7-Dimethoxy Scaffold) vs. Alternative Quinazoline Substitution Patterns

The 6,7-dimethoxy substitution pattern on the quinazoline core is essential for potent PDGFR phosphorylation inhibition. The prototype inhibitor KN1022, which incorporates the 6,7-dimethoxy-4-piperazin-1-yl-quinazoline scaffold, served as the starting point for SAR optimization. Modifications that altered or removed the 6,7-dimethoxy groups led to decreased activity, confirming that this substitution pattern is critical for maintaining nanomolar-range potency [1]. In contrast, optimized derivatives retaining the 6,7-dimethoxy scaffold achieved IC50 values as low as 20 nM against PDGFR phosphorylation [2].

PDGFR inhibition Kinase selectivity Quinazoline SAR

Kinase Selectivity Profile: CT53518 (6,7-Dimethoxy-Piperazinylquinazoline Derivative) vs. In-Class Tyrosine Kinase Inhibitors

Optimized derivative CT53518 (compound 75), built upon the 6,7-dimethoxy-4-piperazin-1-yl-quinazoline scaffold, demonstrates a defined selectivity profile across the type III receptor tyrosine kinase family. In cellular phosphorylation assays, CT53518 inhibits Flt-3, βPDGFR, and c-Kit with IC50 values in the 30–200 nM range, while showing 15–20-fold lower potency against CSF-1R [1]. This selectivity profile is a direct consequence of the 6,7-dimethoxyquinazoline template and the specific (thio)urea substituents introduced at the piperazine nitrogen.

Kinase selectivity Flt-3 c-Kit CSF-1R

Oral Bioavailability and Pharmacokinetic Performance: CT53518 (6,7-Dimethoxy-Piperazinylquinazoline) vs. Unoptimized Quinazoline Derivatives

The 6,7-dimethoxy-4-piperazin-1-yl-quinazoline scaffold enables the design of orally bioavailable kinase inhibitors with favorable pharmacokinetic properties. Compound CT53518, derived from this scaffold, exhibits metabolic stability, oral bioavailability (F%) greater than 50%, and an elimination half-life (T1/2) exceeding 8 hours across multiple animal species [1]. Oral administration of CT53518 in a Flt-3/ITD-mediated leukemia mouse model significantly prolonged survival and delayed disease progression, confirming that the scaffold supports both systemic exposure and sustained target engagement in vivo [1].

Oral bioavailability Pharmacokinetics In vivo efficacy

6,7-Dimethoxy-4-piperazin-1-yl-quinazoline (CAS 21584-72-5): Validated Application Scenarios for Medicinal Chemistry and Preclinical Development


Synthesis of PDGFR-Selective Kinase Inhibitors for Atherosclerosis and Restenosis Research

Use 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline as the core intermediate to prepare 4-[4-(N-substituted carbamoyl/thiocarbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives. These compounds, exemplified by KN734 (CT52923), inhibit PDGF-BB-induced smooth muscle cell proliferation and migration and suppress neointima formation in rat carotid artery balloon injury models following oral administration [1]. This application directly leverages the scaffold's demonstrated PDGFR inhibitory potency and in vivo efficacy.

Development of Orally Bioavailable Flt-3/c-Kit Inhibitors for Oncology Indications

Employ the compound as a versatile building block for generating kinase inhibitors with dual Flt-3 and c-Kit activity, such as CT53518. These derivatives exhibit IC50 values in the 30–200 nM range against Flt-3/ITD and c-Kit, with favorable oral bioavailability (F% > 50%) and half-life (>8 h) [2]. Oral administration delays disease progression in Flt-3/ITD-driven leukemia models, making this scaffold a validated starting point for targeted oncology drug discovery.

Structure-Activity Relationship (SAR) Studies on Quinazoline-Based Kinase Inhibitors

Utilize the compound as a reference intermediate for systematic SAR exploration of the quinazoline A-ring, the piperazine linker, and the (thio)urea moiety. Published SAR data demonstrate that modifications to the 6,7-dimethoxy substitution pattern or the piperazine ring significantly alter kinase inhibitory activity and selectivity [1][3]. The compound's well-characterized reactivity enables rapid diversification of the piperazine nitrogen with various carbamoyl, thiocarbamoyl, or aryl groups.

Preclinical Pharmacokinetic Optimization of Type III Receptor Tyrosine Kinase Inhibitors

The scaffold has been validated in preclinical pharmacokinetic studies across multiple species (mouse, rat, dog), showing that derivatives maintain high oral bioavailability and metabolic stability [2]. This makes 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline an ideal starting point for lead optimization programs aiming to improve the drug-like properties of kinase inhibitor candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.